1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a benzodioxole moiety and a nitrobenzenesulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Piperazine Ring: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-benzodioxole intermediate.
Introduction of the Nitrobenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine-benzodioxole intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the benzodioxole and nitrobenzenesulfonyl groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c22-21(23)15-2-4-16(5-3-15)28(24,25)20-9-7-19(8-10-20)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHXEFMQPUXCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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